(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine
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Overview
Description
(1R,5S)-3-(propan-2-yl)-3-azabicyclo[321]octan-8-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(propan-2-yl)-3-azabicyclo[321]octan-8-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This can lead to various biological effects, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octane: A similar compound without the amine group.
(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: A hydroxyl derivative of the compound.
Uniqueness
(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3/t8-,9+,10? |
InChI Key |
SHYSXJBPBGOXED-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]2CC[C@@H](C1)C2N |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N |
Origin of Product |
United States |
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